

# Application Notes: Fluorometric Analysis of Creatinine using 3,5-Dinitrobenzoic Acid

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## Compound of Interest

Compound Name: 3,5-Dinitrobenzoic acid

Cat. No.: B106923

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## Introduction

Creatinine is a critical biomarker for assessing renal function. Traditional colorimetric methods for creatinine determination, such as the Jaffé reaction, are often susceptible to interference from various compounds found in biological samples like glucose, bilirubin, and certain drugs. [1][2] The use of **3,5-Dinitrobenzoic acid** (DNBA) presents a more specific and sensitive alternative, particularly when adapted for fluorometric analysis. [2][3] This method demonstrates reduced interference from common pseudo-creatinine chromogens. [4]

## Principle of the Method

The fluorometric assay is based on the reaction of creatinine with **3,5-Dinitrobenzoic acid** in a strongly alkaline environment to produce a fluorescent product. [2][3] A key advancement in this method is the inclusion of hydrogen peroxide, which is essential for the formation of the fluorophore. [1][5] The resulting fluorescent compound can be excited at approximately 405-410 nm and emits at around 475 nm. [1][2][3][5] The intensity of the fluorescence is directly proportional to the creatinine concentration in the sample. This updated fluorometric dinitrobenzoate method has been optimized for the selective and sensitive quantification of creatinine in serum samples. [1]

## Advantages of the Method

- **High Sensitivity and Low Detection Limits:** The fluorometric approach offers a significantly lower limit of detection (LOD) and limit of quantification (LOQ) compared to traditional

photometric methods.[\[1\]](#)

- **Enhanced Specificity:** The method shows less interference from common endogenous substances such as urea, uric acid, bilirubin, albumin, and glucose, leading to more accurate creatinine measurements.[\[1\]](#)[\[5\]](#)
- **Safety:** **3,5-Dinitrobenzoic acid** is non-flammable, offering a safer alternative to the potentially explosive picric acid used in the Jaffé reaction.[\[1\]](#)
- **Good Correlation with Reference Methods:** The results obtained with this fluorometric method show a strong correlation and statistical agreement with established enzymatic reference methods for creatinine determination.[\[1\]](#)[\[5\]](#)

## Quantitative Data Summary

The performance of the fluorometric creatinine assay using **3,5-Dinitrobenzoic acid** is summarized in the tables below.

Table 1: Assay Performance Characteristics

Parameter	Value	Reference
Excitation Wavelength	405 nm	<a href="#">[1]</a> <a href="#">[5]</a>
Emission Wavelength	475 nm	<a href="#">[1]</a> <a href="#">[5]</a>
Linearity Range	2.6 - 750 $\mu\text{mol L}^{-1}$	<a href="#">[1]</a> <a href="#">[5]</a>
Limit of Detection (LOD)	0.7 $\mu\text{mol L}^{-1}$	<a href="#">[1]</a> <a href="#">[5]</a>
Limit of Quantification (LOQ)	2.6 $\mu\text{mol L}^{-1}$	<a href="#">[1]</a> <a href="#">[5]</a>
Precision (RSD)	< 3%	<a href="#">[6]</a>

Table 2: Comparison with Other Methods

Method	Linearity Range ( $\mu\text{mol L}^{-1}$ )	LOD ( $\mu\text{mol L}^{-1}$ )	Key Advantages	Key Disadvantages
Fluorometric DNBA	2.6 - 750	0.7	High sensitivity, high specificity, safer reagent	Narrower linear range compared to some methods
Jaffé (Kinetic)	Wider range	Higher than fluorometric	Well-established, inexpensive	Prone to interferences from various compounds
Enzymatic (Photometric)	Variable	Generally low	High specificity	Can be more expensive, potential for hemoglobin interference

## Experimental Protocols

### 1. Reagent Preparation

- DNBA Reagent: Dissolve  $25 \text{ mmol L}^{-1}$  **3,5-Dinitrobenzoic acid** in 1,4-butanediol. Add hydrogen peroxide to a final concentration of  $58 \text{ mmol L}^{-1}$ .
- Alkaline Solution: Prepare a  $2 \text{ mol L}^{-1}$  aqueous solution of sodium hydroxide (NaOH).
- Working Reagent: Mix the DNBA reagent and the alkaline solution in a 1:1 ratio immediately before use.[\[1\]](#)[\[5\]](#)
- Creatinine Standards: Prepare a series of creatinine standards with concentrations ranging from 0 to  $1000 \mu\text{mol L}^{-1}$  for generating a calibration curve.[\[1\]](#)

### 2. Sample Preparation

- Serum Samples: For serum samples, deproteinization may be necessary to minimize interference from proteins.[\[6\]](#) This can be achieved by precipitation with trichloroacetic acid.

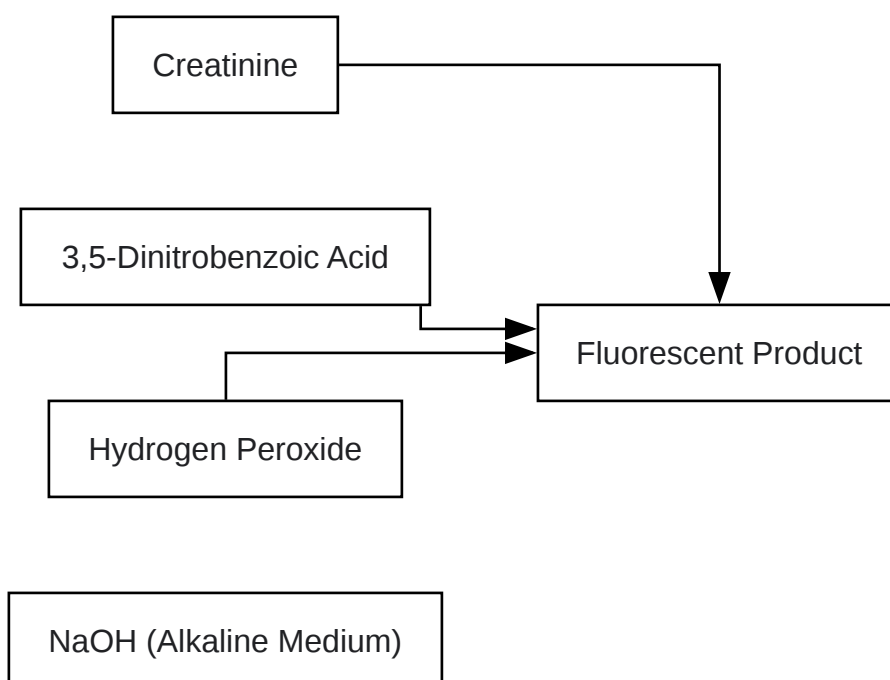
[6]

- Urine Samples: Urine samples may require dilution to fall within the linear range of the assay.

### 3. Fluorometric Measurement

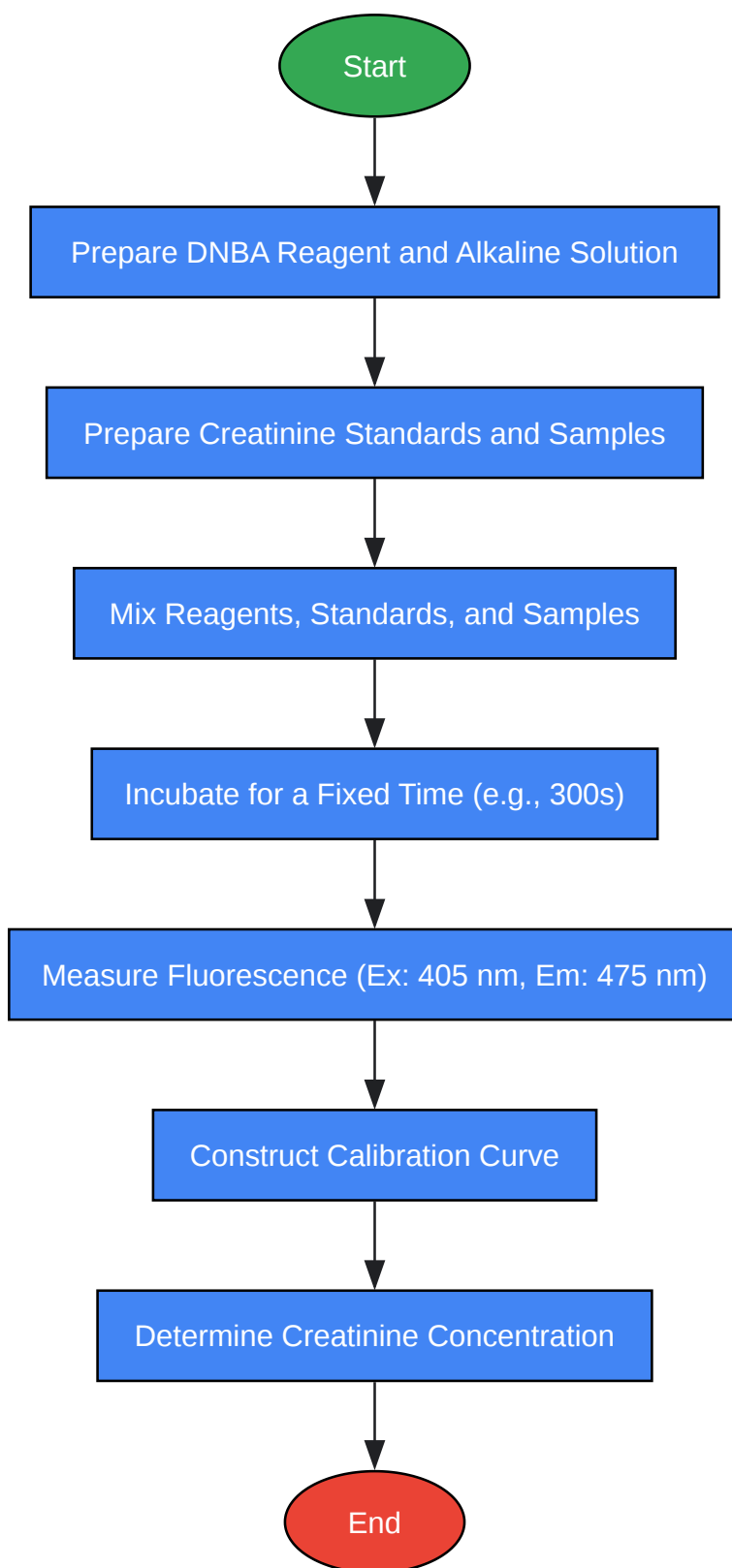
- Pipette the creatinine standards and samples into appropriate wells of a microplate or cuvettes.
- Add the freshly prepared working reagent to each well/cuvette.
- Incubate the mixture for a fixed time (e.g., 300 seconds).[\[1\]](#)[\[5\]](#)
- Measure the fluorescence intensity at an excitation wavelength of 405 nm and an emission wavelength of 475 nm.
- Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
- Determine the creatinine concentration in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

## Visualizations



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Caption: Reaction of creatinine with **3,5-dinitrobenzoic acid**.



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Caption: Experimental workflow for fluorometric creatinine analysis.

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